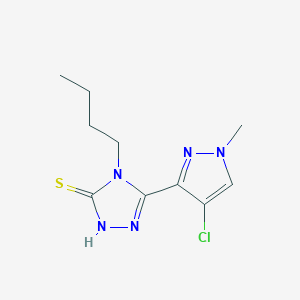
4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol, also known as BCPT, is a chemical compound that has gained attention in scientific research due to its unique chemical structure and potential applications. In
作用机制
The mechanism of action of 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with various cellular pathways. In cancer research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In infectious disease research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to have various biochemical and physiological effects. In cancer research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and survival. In inflammation research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to reduce the production of inflammatory cytokines and inhibit inflammation. In infectious disease research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is easy to synthesize, stable, and has high purity. It also has a low toxicity profile, making it suitable for in vitro and in vivo experiments. However, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has some limitations. It has poor solubility in water, which can limit its use in some experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol research. In cancer research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol could be further studied for its potential as a chemotherapeutic agent. In inflammation research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol could be studied for its potential as an anti-inflammatory agent. In infectious disease research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol could be further studied for its potential as an antimicrobial agent. Additionally, the mechanism of action of 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol could be further elucidated to better understand its potential applications.
合成方法
The synthesis of 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chloro-1-methyl-1H-pyrazol-3-amine with butyl isothiocyanate and sodium azide in the presence of copper(I) iodide. The resulting compound is then treated with triethyl orthoformate to form 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol. This method of synthesis has been found to be efficient and yields high purity 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol.
科学研究应用
4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to have potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, 4-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has been found to have antimicrobial activity against various bacteria and fungi.
属性
分子式 |
C10H14ClN5S |
|---|---|
分子量 |
271.77 g/mol |
IUPAC 名称 |
4-butyl-3-(4-chloro-1-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H14ClN5S/c1-3-4-5-16-9(12-13-10(16)17)8-7(11)6-15(2)14-8/h6H,3-5H2,1-2H3,(H,13,17) |
InChI 键 |
SLOGSCLRNBVWGR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NNC1=S)C2=NN(C=C2Cl)C |
规范 SMILES |
CCCCN1C(=NNC1=S)C2=NN(C=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
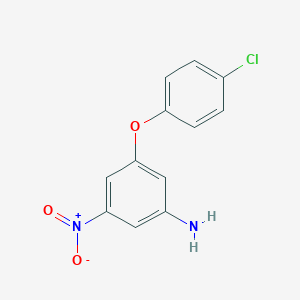
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
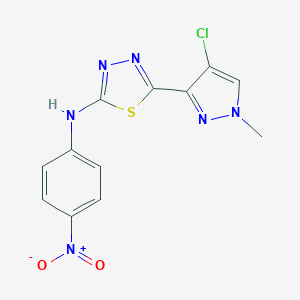
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
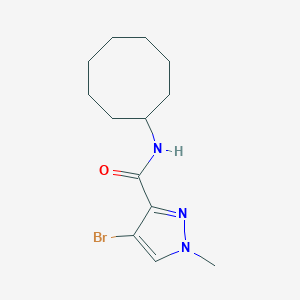
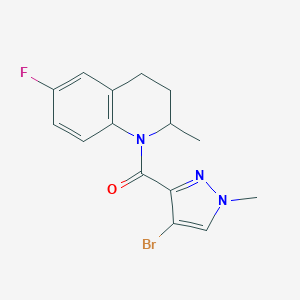
![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
